Isopropyl 2-(1H-pyrrol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2-(1H-pyrrol-1-yl)acetate, also known as IPA, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a pyrrole derivative that has been synthesized through various methods and has been studied for its potential use in various fields.
Mechanism Of Action
The mechanism of action of Isopropyl 2-(1H-pyrrol-1-yl)acetate is not fully understood, but it is believed to act by inhibiting the growth of microorganisms through the disruption of cell membranes. It has been shown to have a broad spectrum of activity against various fungi and bacteria.
Biochemical And Physiological Effects
Isopropyl 2-(1H-pyrrol-1-yl)acetate has been shown to have low toxicity and is well-tolerated in vitro and in vivo. It has been shown to have no significant effect on the growth of mammalian cells and has been used as a solvent for various biological assays.
Advantages And Limitations For Lab Experiments
The advantages of using Isopropyl 2-(1H-pyrrol-1-yl)acetate in lab experiments include its high purity, low toxicity, and ease of synthesis. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis.
Future Directions
There are several future directions for research on Isopropyl 2-(1H-pyrrol-1-yl)acetate, including the development of new synthesis methods to improve yield and purity, the investigation of its potential as an antifungal and antibacterial agent, and the exploration of its use in the synthesis of novel compounds with potential biological activity.
In conclusion, Isopropyl 2-(1H-pyrrol-1-yl)acetate is a unique chemical compound that has gained attention in scientific research due to its potential use in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed. Further research is needed to fully understand the potential applications of Isopropyl 2-(1H-pyrrol-1-yl)acetate.
Synthesis Methods
The synthesis of Isopropyl 2-(1H-pyrrol-1-yl)acetate can be achieved through several methods, including the reaction of isopropyl chloroacetate with pyrrole in the presence of a base or the reaction of isopropylamine with 2-chloroacetyl pyrrole. The yield and purity of the product can be improved by optimizing the reaction conditions.
Scientific Research Applications
Isopropyl 2-(1H-pyrrol-1-yl)acetate has been studied for its potential use in various fields, including organic synthesis, material science, and medicinal chemistry. It has been used as a building block for the synthesis of various compounds, such as pyrrole-based polymers and heterocyclic compounds. Isopropyl 2-(1H-pyrrol-1-yl)acetate has also been investigated for its potential use as an antifungal and antibacterial agent.
properties
CAS RN |
157071-49-3 |
---|---|
Product Name |
Isopropyl 2-(1H-pyrrol-1-yl)acetate |
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.2 g/mol |
IUPAC Name |
propan-2-yl 2-pyrrol-1-ylacetate |
InChI |
InChI=1S/C9H13NO2/c1-8(2)12-9(11)7-10-5-3-4-6-10/h3-6,8H,7H2,1-2H3 |
InChI Key |
XALJVOQNKFTSDJ-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CN1C=CC=C1 |
Canonical SMILES |
CC(C)OC(=O)CN1C=CC=C1 |
synonyms |
1H-Pyrrole-1-aceticacid,1-methylethylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.